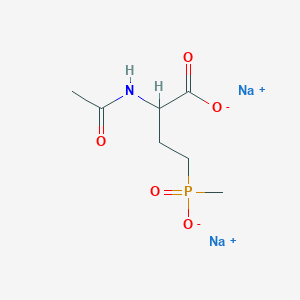

N-Acetyl Glufosinate Sodium

Descripción

BenchChem offers high-quality N-Acetyl Glufosinate Sodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl Glufosinate Sodium including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

disodium;2-acetamido-4-[methyl(oxido)phosphoryl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14NO5P.2Na/c1-5(9)8-6(7(10)11)3-4-14(2,12)13;;/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZGHOPHLLPFJZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCP(=O)(C)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12NNa2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601280 | |

| Record name | Disodium 2-acetamido-4-(methylphosphinato)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133659-60-6 | |

| Record name | Disodium 2-acetamido-4-(methylphosphinato)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | disodium;2-acetamido-4-[methyl(oxido)phosphoryl]butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enzymatic Formation and Biosynthesis of N Acetyl Glufosinate

N-acetyl glufosinate (B12851) is primarily known as a key metabolite in genetically modified, herbicide-tolerant crops. Its formation is a detoxification process, converting the active herbicide glufosinate into an inactive compound. This biotransformation is a direct result of the introduction of specific genes into the plant's genome.

The enzymatic conversion of glufosinate to N-acetyl glufosinate is catalyzed by the enzyme phosphinothricin (B1261767) acetyltransferase (PAT). This enzyme is encoded by genes such as pat or bar (bialaphos resistance), which are sourced from soil bacteria like Streptomyces viridochromogenes or Streptomyces hygroscopicus. googleapis.com These bacteria naturally produce the PAT enzyme to protect themselves from the antibiotic effects of phosphinothricin (glufosinate). googleapis.com

The reaction involves the transfer of an acetyl group from the cofactor acetyl-CoA to the free amino group of the glufosinate molecule. asm.org This acetylation neutralizes the herbicidal activity of glufosinate, which normally works by inhibiting the plant enzyme glutamine synthetase, leading to a toxic accumulation of ammonia (B1221849). googleapis.com The resulting N-acetyl glufosinate is a stable and non-phytotoxic compound.

In agricultural biotechnology, the pat or bar genes are introduced into various crops, including canola (rape), maize, and sugar beet, to confer resistance to glufosinate-based herbicides. ebr-journal.org When these transgenic crops are sprayed with glufosinate, the expressed PAT enzyme efficiently converts the herbicide into N-acetyl glufosinate. ebr-journal.org The rate of this metabolic conversion can vary between different plant species and transgenic lines, which influences the level of herbicide tolerance. For instance, studies on cell cultures have shown different rates of N-acetyl glufosinate formation.

| Plant Cell Culture | Rate of N-acetyl-L-glufosinate Formation (% of applied glufosinate) |

| Transgenic Rape (Brassica napus) | 3.2% |

| Transgenic Corn (Zea mays) | 16.1% |

| Data from a comparative study on the metabolism of glufosinate in transgenic cell cultures after 14 days of incubation. ebr-journal.org |

Besides its formation in transgenic plants, N-acetyl glufosinate has also been identified as a product of glufosinate transformation by certain soil bacteria, which utilize a similar enzymatic acetylation mechanism. asm.org

Formation of N Acetyl Tryptophan

N-acetyl-tryptophan is an N-acetylated derivative of the essential amino acid L-tryptophan. Its formation can occur through several biological and chemical pathways. In biological systems, N-acetyl amino acids can be synthesized by the action of specific N-acetyltransferases or result from the breakdown of N-acetylated proteins by hydrolase enzymes. hmdb.ca It is considered a catabolite of tryptophan that can be generated by gut microbiota. hmdb.ca

The biosynthesis of N-acetyltryptamine (a related compound) from tryptophan involves a pathway that shares enzymes with melatonin (B1676174) synthesis, highlighting the role of N-acetyltransferases. researchgate.net While specific acyltransferases for the direct biosynthesis of N-acetyl-tryptophan from acetyl-CoA have not been fully described, the GCN5-related N-acyltransferases (GNAT) family is a likely source for such enzymes. frontiersin.org

Enzymatic synthesis has been explored as an efficient method for producing N-acetyl-tryptophan derivatives. A notable approach involves using the enzyme chymotrypsin (B1334515) in a biphasic "water-water-immiscible organic solvent" system. This method dramatically shifts the reaction equilibrium towards synthesis, achieving a nearly 100% yield for N-acetyl-L-tryptophan ethyl ester, compared to a mere 0.01% in a standard aqueous solution. nih.gov Other enzymatic methods rely on the resolution of racemic mixtures using N-acylase, which separates the desired L-enantiomer from the unprocessed (R)-N-acetyl-tryptophan. rsc.org

| Synthesis Method | Enzyme/Reagent | System/Conditions | Product | Yield |

| Enzymatic Synthesis | Chymotrypsin | Biphasic: Water/Chloroform | N-acetyl-L-tryptophan ethyl ester | ~100% |

| Enzymatic Resolution | N-acylase | Aqueous | (S)-Tryptophan | N/A (Separation of racemate) |

| Chemical Synthesis | Acetic anhydride | Aqueous, pH 8, 15°C | N-acetyl-β-cyanoalanine* | N/A |

| This table includes data for a related tryptophan derivative to illustrate a chemical synthesis approach. nih.govrsc.orgacs.org |

Metabolic Fate and Degradation Pathways of N Acetyl Glufosinate

Metabolism in Plant Systems

The metabolism of glufosinate (B12851), and consequently the formation of N-Acetyl Glufosinate, differs significantly between plants that are naturally susceptible and those that have been genetically modified for resistance.

N-Acetylation as a Primary Detoxification Mechanism in Glufosinate-Resistant Plants

Glufosinate-resistant plants achieve their tolerance through the expression of the phosphinothricin (B1261767) N-acetyltransferase (PAT) enzyme, which is encoded by the pat or bar gene. nih.govcabidigitallibrary.orgresearchgate.net This enzyme rapidly detoxifies the L-isomer of glufosinate by transferring an acetyl group from acetyl-CoA to the amino group of the molecule, forming N-acetyl-L-glufosinate (NAG). nih.govdpi.qld.gov.au This acetylation prevents glufosinate from inhibiting glutamine synthetase, the herbicide's target enzyme, thus protecting the plant from the toxic accumulation of ammonia (B1221849). nih.goveuropa.eu

Comparative Metabolic Profiles in Glufosinate-Resistant and Non-Transgenic Plants

The metabolic pathways of glufosinate diverge significantly between glufosinate-resistant and non-transgenic (susceptible) plants. In resistant plants, the primary metabolic route is the N-acetylation of L-glufosinate to NAG. nih.govebr-journal.orgfao.org This metabolite is not found in non-transgenic plants. ebr-journal.orgepa.gov

In non-transgenic plants, glufosinate is metabolized to a much lesser extent. nih.govebr-journal.org The main metabolites identified in sensitive plant cells include 4-methylphosphinico-2-oxo-butanoic acid (PPO), 3-methylphosphinicopropionic acid (MPP), 4-methylphosphinico-2-hydroxybutanoic acid (MHB), 4-methylphosphinicobutanoic acid (MPB), and 2-methylphosphinicoacetic acid (MPA). nih.gov For instance, in sensitive rape and corn cell cultures, PPO was the main metabolite. nih.gov In contrast, transgenic cell cultures of the same species produced NAG as an additional and significant metabolite. nih.gov

The rate of glufosinate transformation also varies. In corn cells, for example, 43% of glufosinate was transformed in transgenic cells after 14 days, compared to only 20% in sensitive cells. nih.gov In transgenic sugar beet, NAG was the main metabolite, whereas in non-transgenic sugar beet, carrot, and other species, glufosinate was only minimally transformed into MPP and MPB. nih.gov

Metabolism of Glufosinate in Resistant vs. Non-Transgenic Plants

| Plant Type | Primary Metabolic Pathway | Key Metabolites | Reference |

|---|---|---|---|

| Glufosinate-Resistant (Transgenic) | N-acetylation of L-glufosinate | N-Acetyl-L-glufosinate (NAG), MPP, MPB, MPA | nih.govebr-journal.orgfao.org |

| Non-Transgenic (Susceptible) | Slower and more limited metabolism | PPO, MPP, MHB, MPB, MPA | nih.govnih.gov |

Enantiomeric Metabolism of Glufosinate and N-Acetyl Glufosinate in Plants

Glufosinate is a racemic mixture of two stereoisomers: L-glufosinate and D-glufosinate. Only the L-isomer possesses herbicidal activity. epa.gov Plant metabolism is highly enantioselective, with the PAT enzyme specifically acetylating only L-glufosinate to form NAG. nih.govepa.gov The D-enantiomer is not metabolized by this pathway and remains largely stable or is slowly metabolized through other pathways to form compounds like MPP, MPB, and MPA. nih.govfao.orgnih.gov

Studies using cell cultures of oilseed rape and corn have confirmed that L-glufosinate is transformed into the same metabolites as the racemic mixture, while D-glufosinate is not metabolized. nih.gov In transgenic maize and oilseed rape, the main metabolite of L-glufosinate was NAG, accounting for 67% and 91% of the total residues, respectively. nih.gov In contrast, about 90% of the applied D-glufosinate was washed off by rain, with only 5-6% being metabolized. nih.gov

Translocation and Distribution of N-Acetyl Glufosinate within Plant Tissues

The translocation of glufosinate and its metabolites within the plant is a critical factor in its efficacy and residue distribution. Research has shown that N-acetyl-L-glufosinate is readily translocated in the phloem of both glufosinate-resistant and susceptible plants. nih.govnih.gov This mobility allows it to be transported to various plant tissues. nih.govnih.gov

In studies on Brassica napus, N-acetyl-L-glufosinate was found to be transported extensively into floral buds and flowers, where it accumulated in the anthers of both resistant and susceptible genotypes. nih.govnih.gov In glufosinate-resistant canola, while the principal residue in the immature plant is NAG, in the mature seeds and hulls, MPP becomes the major metabolite, with NAG being a minor component. europa.eu This indicates that NAG, once formed, is further metabolized and distributed throughout the plant.

The distribution of residues from L-glufosinate application in transgenic maize and oilseed rape showed the highest concentrations in the treated leaves and the lowest in the grains. nih.gov This suggests that while NAG is mobile, a significant portion of the residues may remain in the initial application area.

Environmental Degradation Dynamics

The fate of N-Acetyl Glufosinate and its parent compound in the environment is primarily governed by microbial activity in soil and water.

Microbial Degradation Mechanisms in Soil and Water

In soil and water, the degradation of glufosinate is mainly driven by microbial action. mt.gov The primary degradation pathway involves the metabolism of glufosinate to carbon dioxide, 3-methylphosphinicopropionic acid (MPP), and 2-methylphosphinico acetic acid. mt.gov N-acetyl-glufosinate can also be formed through microbial activity. mt.gov

The degradation of glufosinate enantiomers in soil and water can be enantioselective. researchgate.netacs.org Studies have shown that L-glufosinate is often degraded faster than D-glufosinate in non-sterile natural soil and water samples. researchgate.netacs.org The degradation half-lives of glufosinate enantiomers in soil can range from 3.4 to 33.0 days. researchgate.netacs.org In sterile soil, however, this enantioselective degradation is not observed. researchgate.netacs.org

In most cases of glufosinate degradation in soils, MPP is a more significant metabolite than NAG. researchgate.netacs.org The formation of both MPP and NAG has been shown to be enantiomer-dependent, with the preferential degradation of L-glufosinate. researchgate.netacs.org In aquatic systems, glufosinate tends to be more stable, with less than 22% degradation observed after 100 days in one study. researchgate.netacs.org

Environmental Degradation of Glufosinate

| Environment | Primary Degradation Mechanism | Key Degradation Products | Enantioselectivity | Reference |

|---|---|---|---|---|

| Soil (Aerobic) | Microbial degradation | CO2, MPP, 2-methylphosphinico acetic acid, NAG | L-glufosinate degrades faster | mt.govresearchgate.netacs.org |

| Water | Microbial degradation (slower than in soil) | MPP, NAG | L-glufosinate can degrade faster | researchgate.netacs.org |

Enantioselective Degradation of Glufosinate and Formation of N-Acetyl Glufosinate in Environmental Matrices

The degradation of glufosinate in the environment is a complex process influenced by the chirality of the molecule. Glufosinate exists as two stereoisomers, the L-enantiomer and the D-enantiomer. Research has consistently shown that the degradation of glufosinate in soil and some water systems is enantioselective, with a preference for the L-enantiomer. acs.orgnih.gov This preferential degradation is primarily attributed to microbial activity, as no enantioselectivity is observed in sterile soil. acs.orgnih.gov

The formation of N-acetyl glufosinate (NAG) is a key step in the metabolism of glufosinate. Studies have demonstrated that the formation of NAG from glufosinate is also enantiomer-dependent. acs.orgnih.gov In soils where L-glufosinate is degraded more rapidly, the formation of its corresponding metabolite, N-acetyl-L-glufosinate, is also favored. acs.orgnih.gov

In addition to NAG, another significant metabolite formed during glufosinate degradation is 3-methylphosphinicopropionic acid (MPP). nih.govresearchgate.net In many soil degradation scenarios, the concentration of MPP has been observed to be higher than that of NAG. nih.govresearchgate.net The degradation of glufosinate enantiomers in weeds has also been found to be enantioselective, with L-glufosinate being degraded more readily in certain plant species. researchgate.net However, in some cases, the degradation rates of the two enantiomers were nearly identical. researchgate.net

Table 1: Enantioselective Degradation of Glufosinate and Metabolite Formation

| Parameter | Observation | References |

|---|---|---|

| Enantioselective Degradation | L-glufosinate is preferentially degraded over D-glufosinate in nonsterile soils and some water samples. | acs.orgnih.gov |

| Role of Microbes | Enantioselectivity in degradation is linked to microbial activity. | acs.orgnih.gov |

| Metabolite Formation | Formation of N-acetyl-glufosinate (NAG) and 3-methylphosphinicopropionic acid (MPP) is enantiomer-dependent. | acs.orgnih.gov |

| Relative Metabolite Abundance | In many soil environments, the percentage of MPP formed is higher than that of NAG. | nih.govresearchgate.net |

Persistence and Environmental Fate of N-Acetyl Glufosinate in Soil and Water Systems

The persistence of N-acetyl glufosinate in the environment is closely tied to the degradation of its parent compound, glufosinate. In soil, glufosinate generally has a relatively short half-life, with studies reporting degradation half-lives of its enantiomers ranging from 3.4 to 33.0 days. acs.orgnih.gov This degradation is primarily a microbial process. pan-india.org

In contrast, glufosinate is significantly more stable in water. acs.orgnih.gov One study found that less than 22% of the applied glufosinate degraded over a 100-day period in water samples. acs.orgnih.gov This suggests a higher potential for persistence of glufosinate and, consequently, its metabolite N-acetyl glufosinate, in aquatic environments.

While specific studies on the persistence of N-acetyl glufosinate itself are less common, its presence is directly linked to the degradation of glufosinate. Therefore, the factors influencing glufosinate's persistence, such as microbial activity and the environmental matrix (soil vs. water), will also dictate the presence and persistence of N-acetyl glufosinate.

Table 2: Persistence of Glufosinate in Soil and Water

| Environmental Matrix | Persistence | Half-life | References |

|---|---|---|---|

| Soil | Non-persistent | 3.4 to 33.0 days (for enantiomers) | acs.orgnih.gov |

| Water | Persistent | >100 days (with <22% degradation) | acs.orgnih.gov |

Metabolism in Non-Human Biological Systems

The metabolic fate of N-acetyl glufosinate extends beyond the soil and water, with important transformations occurring within living organisms.

Deacetylation Processes and Potential Regeneration of Glufosinate

A key metabolic pathway for N-acetyl glufosinate in biological systems is deacetylation, the process of removing the acetyl group. This process can regenerate the parent compound, glufosinate. Research has identified deacetylase enzymes capable of stereoselectively hydrolyzing N-acetyl-L-glufosinate to produce L-glufosinate. nih.gov This suggests a potential for the reformation of the active herbicide within organisms.

The acetylation and deacetylation of amino acids are common biochemical reactions in many organisms. usda.gov Enzymes responsible for the deacetylation of acetylated amino acids, known as acylases, have been identified in various mammalian organs, where they are thought to play a role in salvaging acetylated amino acids from protein degradation. usda.gov This general biological machinery for deacetylation could potentially act on N-acetyl glufosinate.

Accumulation and Elimination Dynamics in Aquatic Organisms (e.g., Zebrafish)

Studies using zebrafish (Danio rerio) have provided valuable insights into the accumulation and elimination of glufosinate and its metabolites in aquatic organisms. Research indicates that zebrafish absorb glufosinate slowly from their environment, reaching a steady state within 10 to 14 days. nih.govresearchgate.net

The bioaccumulation factor (BCF) for both D- and L-glufosinate-ammonium was found to be low, at less than 0.3, suggesting a limited potential for bioaccumulation. nih.govresearchgate.net Interestingly, a preferential accumulation of L-glufosinate-ammonium was observed in zebrafish. nih.govresearchgate.net

During the elimination phase, both D- and L-glufosinate-ammonium were cleared from the zebrafish, with elimination half-lives of less than 2.3 days. nih.govresearchgate.net The residue of the metabolite N-acetyl glufosinate (NAG) was found to be lower than that of another metabolite, 3-methyl phosphonic acid (MPP). nih.govresearchgate.net

Table 3: Accumulation and Elimination of Glufosinate in Zebrafish

| Parameter | Observation | References |

|---|---|---|

| Absorption | Slow, reaching steady state in 10-14 days. | nih.govresearchgate.net |

| Bioaccumulation Factor (BCF) | < 0.3 for D/L-glufosinate-ammonium. | nih.govresearchgate.net |

| Preferential Accumulation | L-glufosinate-ammonium accumulates preferentially. | nih.govresearchgate.net |

| Elimination Half-life | < 2.3 days for D/L-glufosinate-ammonium. | nih.govresearchgate.net |

| Metabolite Residues | N-acetyl glufosinate (NAG) residue is lower than 3-methyl phosphonic acid (MPP) residue. | nih.govresearchgate.net |

Role in Herbicide Resistance Mechanisms

Target-Site Resistance Conferred by N-Acetylation

Target-site resistance to glufosinate (B12851) is a cornerstone of modern agricultural biotechnology, achieved through the introduction of specific genes into crop plants that enable them to neutralize the herbicide.

Genetically engineered crops tolerant to glufosinate possess genes, such as the pat or bar gene, which encode for the enzyme phosphinothricin (B1261767) acetyltransferase (PAT). nih.gov This enzyme effectively detoxifies glufosinate by acetylating it, converting it into the non-phytotoxic compound N-acetyl-l-glufosinate. nih.govresearchgate.netnih.gov The PAT enzyme utilizes acetyl-CoA to transfer an acetyl group to the amino group of glufosinate, thereby preventing it from inhibiting its target enzyme, glutamine synthetase (GS). This targeted genetic modification allows for the selective use of glufosinate to control weeds in crops like cotton, canola, maize, and soybean without harming the crop itself. nih.govuwa.edu.au The level of resistance in these transgenic crops is directly proportional to the expression and activity of the PAT enzyme. nih.gov For instance, studies on different transgenic cotton cultivars have shown that higher expression of the PAT gene leads to more rapid and complete conversion of glufosinate to N-acetyl-glufosinate, resulting in a higher level of resistance. nih.gov

Table 1: Glufosinate Resistance in Transgenic Cotton Cultivars

| Cultivar | Transgene | Promoter | PAT Expression | Glufosinate Resistance Level |

|---|---|---|---|---|

| IMACD 6001LL | bar | Strong | High | High |

| FM 975WS | Cry1Ac and Cry2Ab | - | Lower | Intermediate |

| FM 993 | None | - | None | Susceptible |

This table is based on data from a study on glufosinate resistance in different cotton cultivars. nih.gov

Non-Target-Site Resistance (NTSR) Involving N-Acetyl Glufosinate Metabolism

While target-site resistance is an intended outcome in genetically modified crops, non-target-site resistance (NTSR) is a naturally evolving phenomenon in weed populations that poses a significant challenge to weed management. nih.govnih.gov NTSR involves mechanisms that reduce the amount of active herbicide reaching the target site. nih.govbioone.orguark.edu

A key mechanism of NTSR is the enhanced metabolism of the herbicide by the weed itself. nih.govnih.gov In the context of glufosinate, some resistant weed biotypes have evolved the ability to metabolize the herbicide, although this is considered less common than for other herbicide classes. bioone.orgnih.gov For example, a glufosinate-resistant biotype of Lolium perenne (perennial ryegrass) from Oregon was found to metabolize glufosinate more rapidly than susceptible biotypes. acs.org This enhanced metabolism can involve various enzymatic pathways, including those mediated by cytochrome P450 monooxygenases and glutathione (B108866) S-transferases, which are common in NTSR to other herbicides. nih.gov However, in the case of glufosinate, the direct acetylation to form N-acetyl-glufosinate, similar to the mechanism in transgenic crops, has been identified as a potential NTSR mechanism in some weeds.

Table 2: Glufosinate Metabolism in Resistant and Susceptible Lolium perenne

| Biotype | Resistance Status | Glufosinate Metabolized (%) |

|---|---|---|

| OR | Resistant | >75% |

| MG | Resistant | ~50% |

| Susceptible | Susceptible | ~50% |

This table is based on findings from a study on glufosinate resistance mechanisms in Lolium perenne. acs.org

The continuous and widespread use of glufosinate creates strong selection pressure, driving the evolution of resistant weed populations. nih.govresearchgate.net The evolution of NTSR, including enhanced metabolic detoxification leading to the formation of N-acetyl-glufosinate, is a significant threat to the long-term efficacy of glufosinate. nih.gov As resistant weeds that can effectively metabolize the herbicide survive and reproduce, the frequency of resistance genes in the population increases. This evolutionary process highlights the adaptability of weeds and the challenges in maintaining effective weed control strategies. youtube.com The accumulation of N-acetyl-glufosinate in these resistant biotypes serves as a biochemical marker of this evolved metabolic resistance.

Biochemical Interactions and Physiological Implications of N Acetyl Glufosinate

Modulation of Glufosinate (B12851) Activity in Biological Systems

The primary mechanism by which N-acetyl glufosinate modulates the activity of its parent compound, glufosinate, is through enzymatic detoxification in transgenic plants. These plants are engineered to express the phosphinothricin (B1261767) acetyltransferase (PAT) enzyme, encoded by genes such as pat or bar. The PAT enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of glufosinate, converting it into the non-phytotoxic N-acetyl glufosinate. This acetylation effectively neutralizes the herbicidal action of glufosinate, which normally inhibits the plant enzyme glutamine synthetase (GS). nih.gov

The inhibition of GS by glufosinate leads to a rapid accumulation of ammonia (B1221849), a highly phytotoxic condition that disrupts cellular processes and ultimately causes plant death. nih.govusda.gov By converting glufosinate to N-acetyl glufosinate, the PAT enzyme prevents the inhibition of GS, thereby conferring resistance to the herbicide. Research has shown a direct correlation between the expression levels of the pat gene and the production of N-acetyl glufosinate, with higher expression leading to enhanced herbicide tolerance.

While N-acetyl glufosinate itself is not phytotoxic to these modified plants, it is a stable metabolite. In mammalian systems, studies have shown that N-acetyl glufosinate can be de-acetylated back to glufosinate, which can then contribute to tissue residues. inchem.org However, N-acetyl glufosinate has a low potential for bioaccumulation in mammals.

It is important to note that while N-acetyl glufosinate does not inhibit GS in genetically modified plants expressing PAT, it can, along with glufosinate, interact with other biological targets. researchgate.net For instance, both compounds have been shown to interact with the N-methyl-D-aspartate (NMDA) subtype glutamate (B1630785) receptor, although the concentrations required for significant effects are generally high. researchgate.net

Table 1: Effect of N-acetylglufosinate and Glufosinate-ammonium on Glutamine Synthetase Activity in Rats Data adapted from a 13-week oral feeding study. inchem.org

| Treatment Group (ppm) | Liver (% of control) | Brain (% of control) | Kidney (% of control) |

| Control | 100 | 100 | 100 |

| Glufosinate ammonium (B1175870) (100) | 55 | 101 | 60 |

| Glufosinate ammonium (1000) | 36 | 89 | 58 |

| N-acetylglufosinate (1000) | 96 | 94 | 61 |

| N-acetylglufosinate (10000) | 46 | 93 | 54 |

| This interactive table summarizes the mean percentage of glutamine synthetase activity in various tissues of male Wistar rats after 6 days of dietary exposure compared to a control group. The data indicates that at a concentration of 1000 ppm, N-acetylglufosinate had a less inhibitory effect on liver and brain glutamine synthetase compared to glufosinate-ammonium. |

Influence on Plant Nitrogen Metabolism and Ammonia Homeostasis via Glufosinate Inactivation

Glutamine synthetase is a critical enzyme in plant nitrogen metabolism, responsible for the assimilation of ammonia into organic compounds. nih.govscispace.com By inhibiting GS, glufosinate severely disrupts this process, leading to a toxic buildup of ammonia and a depletion of essential amino acids like glutamine. nih.govusda.gov This disruption of ammonia homeostasis is a primary contributor to the herbicidal effects of glufosinate. nih.gov

In glufosinate-resistant plants, the rapid conversion of glufosinate to N-acetyl glufosinate by the PAT enzyme prevents the inhibition of GS. researchgate.net This allows for the normal functioning of nitrogen assimilation pathways, thereby maintaining ammonia homeostasis and preventing the phytotoxic effects of the herbicide. The inactivation of glufosinate is crucial for the survival and health of these transgenic crops when treated with glufosinate-based herbicides.

Studies have demonstrated that in glufosinate-resistant plants, the accumulation of ammonia is significantly lower compared to susceptible plants when exposed to glufosinate. researchgate.net This is a direct consequence of the PAT enzyme's activity in detoxifying glufosinate into N-acetyl glufosinate, thus preserving the function of glutamine synthetase and maintaining the plant's nitrogen metabolism. researchgate.net

Interaction with Other Herbicide Modes of Action in Agricultural Contexts

The use of herbicide mixtures is a common agricultural practice to broaden the spectrum of weed control and manage the evolution of herbicide resistance. bioone.org N-acetyl glufosinate, as the detoxified form of glufosinate, plays an indirect but significant role in the context of these herbicide combinations.

Synergism occurs when the combined effect of two or more herbicides is greater than the sum of their individual effects. bioone.org Research has explored the synergistic interactions between glufosinate and herbicides with different modes of action, such as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. bioone.org

The metabolic basis for this synergy lies in the interconnectedness of plant biochemical pathways. Glufosinate inhibits glutamine synthetase, leading to an accumulation of its substrate, glutamate. bioone.org Glutamate is also a precursor for the biosynthesis of tetrapyrroles, the pathway inhibited by PPO inhibitors. A transient increase in glutamate levels, even in glufosinate-resistant plants where glufosinate is being converted to N-acetyl glufosinate, can enhance the activity of PPO inhibitors. bioone.org This leads to an overproduction of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species (ROS) that cause rapid cell death. bioone.orgnih.gov

Therefore, even in a resistant plant actively producing N-acetyl glufosinate, the initial, temporary inhibition of GS by glufosinate before its complete acetylation can create a metabolic state that synergizes with another herbicide's mode of action. bioone.org This highlights the complex biochemical interplay that can occur in agricultural settings where multiple herbicides are applied. The interaction is not a direct chemical reaction between N-acetyl glufosinate and the other herbicide, but rather a consequence of the physiological state induced by the temporary presence of glufosinate before its inactivation. bioone.orgawsjournal.org

Analytical Methodologies for N Acetyl Glufosinate Detection and Quantification in Research

Advanced Spectrometric Techniques for Trace Analysis

Mass spectrometry-based methods are the cornerstone for the trace analysis of N-Acetyl Glufosinate (B12851). These techniques offer unparalleled sensitivity and specificity, allowing for the confident identification and quantification of the analyte even in the presence of interfering substances.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent and powerful technique for the analysis of N-Acetyl Glufosinate. This method is favored because it can directly analyze highly polar, non-volatile compounds like N-Acetyl Glufosinate in various sample extracts, often without the need for chemical derivatization mdpi.comsigmaaldrich.comsigmaaldrich.com. The process involves separating the compound from other matrix components using liquid chromatography, followed by its ionization and detection by the mass spectrometer.

LC-MS/MS methods have been developed and validated for a wide array of matrices. For instance, a method for detecting N-Acetyl Glufosinate (referred to as Glu-A) in honey was established using a mixed-mode column combining reversed-phase and anion exchange chromatography nih.gov. In soybean analysis, Ultra-Performance Liquid Chromatography (UPLC), a high-resolution form of LC, coupled with MS/MS, has proven effective for monitoring N-Acetyl Glufosinate residues lcms.cz. Another approach for soybeans involved solid-phase analytical derivatization with N-(tert-butyldimethylsilyl)-N-methyl trifluoroacetamide (B147638) (MTBSTFA) prior to LC-MS/MS analysis, which enhanced sensitivity and reduced matrix effects nih.govresearchgate.net.

The performance of these methods is rigorously evaluated. For example, in honey, the limit of quantification (LOQ) for N-Acetyl Glufosinate was 1 µg/kg, with recovery rates between 86-106% nih.gov. In soybean extracts, the method demonstrated excellent precision, with relative standard deviations (RSDs) of ≤6% lcms.cz.

| Matrix | Method Highlights | Limit of Quantification (LOQ) | Recovery (%) | Reference |

|---|---|---|---|---|

| Honey | Mixed-mode column, no derivatization | 1 µg/kg | 86-106 | nih.gov |

| Soybean | UPLC-MS/MS | 0.08 mg/kg (calculated from MRM parameters) | Not specified, RSD ≤6% | lcms.cz |

| Soybean | Solid-phase derivatization with MTBSTFA | 0.01 mg/kg | 93.9-97.1 | researchgate.net |

| Honeybees | LC-MS/MS | 0.005 mg/kg | 70-119 | mdpi.com |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which enhances the certainty of compound identification. When coupled with liquid chromatography (HPLC-HRMS), it is a powerful tool for analyzing N-Acetyl Glufosinate. An efficient chiral analytical method was developed using HPLC-HRMS to determine glufosinate enantiomers and its metabolites, including N-Acetyl Glufosinate, in soil and water samples researchgate.netnih.govacs.org. This approach allows for the simultaneous analysis of the parent compound and its degradation products.

Ion Chromatography (IC) is another separation technique that is particularly well-suited for highly polar and ionic compounds. Coupling IC with HRMS (IC-HRMS) offers a robust method for detecting N-Acetyl Glufosinate and other related polar pesticides in complex matrices like honey, fish, and bovine muscle nih.govtandfonline.comresearchgate.net. IC-HRMS methods have demonstrated high sensitivity, with LOQs for N-acetyl glufosinate in honeybees reported at 0.01 mg/kg mdpi.comresearchgate.net.

Gas chromatography (GC) is a powerful separation technique, but it is generally used for volatile and thermally stable compounds. N-Acetyl Glufosinate, being a polar and non-volatile amino acid derivative, is not directly amenable to GC analysis. Therefore, its analysis by GC-MS/MS requires a chemical derivatization step to convert it into a more volatile and thermally stable form nih.govresearchgate.net. While methods have been developed for the parent compound glufosinate and its metabolite 3-methylphosphinicopropionic acid (MPPA) using derivatizing agents like tert-butyldimethylsilyl (t-BDMS) nih.govresearchgate.netsemanticscholar.org, the application of GC-MS/MS specifically for N-Acetyl Glufosinate is less common in recent literature. The preference for LC-MS/MS is largely due to its ability to analyze these polar metabolites directly, thus avoiding the often complex and time-consuming derivatization procedures mdpi.comnih.gov.

Chromatographic Separation Techniques for Enantiomeric Analysis

Glufosinate is a chiral compound, existing as two enantiomers (L- and D-isomers), with only the L-isomer possessing herbicidal activity. The metabolism of glufosinate in the environment can be enantioselective, leading to the formation of N-Acetyl Glufosinate that may also exhibit chirality. Therefore, analytical methods capable of separating these enantiomers are crucial for detailed environmental fate and toxicological studies.

The direct separation of enantiomers is most effectively achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) nih.gov. A CSP is a chromatographic packing material that has been modified with a chiral selector, creating a chiral environment that allows for the differential interaction and separation of enantiomers.

For the analysis of glufosinate and its metabolites, a chiral crown ether-based stationary phase, specifically CROWNPAK CR(+), has been successfully used researchgate.netnih.govacs.org. This CSP enabled the separation of the D- and L-enantiomers of glufosinate under reversed-phase conditions, allowing researchers to study the enantioselective degradation of the parent compound and the subsequent enantiomer-dependent formation of N-Acetyl Glufosinate in soil and water researchgate.netnih.govacs.org.

Method Validation and Performance Characteristics in Diverse Matrices

To ensure the reliability and accuracy of analytical data, methods for detecting N-Acetyl Glufosinate must undergo rigorous validation. This process establishes key performance characteristics, including linearity, recovery (trueness), precision, limits of detection (LOD) and quantification (LOQ), and an assessment of matrix effects. Validation is typically performed following internationally recognized guidelines mhlw.go.jp.

Analytical methods for N-Acetyl Glufosinate have been validated in a variety of matrices:

Soil and Water: An HPLC-HRMS method demonstrated good linearity with correlation coefficients (R²) > 0.998. Mean recoveries in four soil types and five water samples ranged from 85.2% to 100.4%, with relative standard deviations (RSDs) between 1.0% and 7.1% nih.govacs.org.

Food of Plant Origin: Methods have been validated in various plant matrices with recoveries typically falling within the acceptable range of 70-120% and RSDs below 20% researchgate.net. For example, a validated method for soybeans showed recoveries for N-Acetyl Glufosinate between 93.9% and 97.1% with RSDs from 4.7% to 9.0% researchgate.net.

Honey and Animal Products: In honey, a validated LC-MS/MS method showed recoveries of 86-106% with precision better than 10% RSD nih.gov. For honeybees, an IC-HRMS method was validated with mean recoveries from 84% to 114% and RSDs from 2% to 14% mdpi.comresearchgate.net.

Matrix effects , which are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, are a significant challenge in mass spectrometry chromatographyonline.com. These effects can cause signal suppression or enhancement, leading to inaccurate quantification. They are assessed by comparing the analyte's response in a pure solvent standard to its response in a matrix-matched standard unimi.it. For N-Acetyl Glufosinate, matrix effects have been evaluated, and strategies such as matrix-matched calibration, the use of isotopically labeled internal standards, or sample dilution are employed to mitigate their impact and ensure accurate results researchgate.netchromatographyonline.comfda.gov.

| Matrix | Technique | Linearity (R²) | Recovery (%) | Precision (RSD %) | Reference |

|---|---|---|---|---|---|

| Soil & Water | HPLC-HRMS | > 0.998 | 85.2 - 100.4 | 1.0 - 7.1 | nih.govacs.org |

| Soybeans | LC-MS/MS | > 0.99 | 93.9 - 97.1 | 4.7 - 9.0 | researchgate.net |

| Honey | LC-MS/MS | > 0.993 | 86 - 106 | < 10 | nih.gov |

| Honeybees | IC-HRMS | Confirmed | 84 - 114 | 2 - 14 | mdpi.comresearchgate.net |

Application in Environmental and Biological Sample Analysis

The detection and quantification of N-Acetyl Glufosinate are critical for monitoring herbicide residues in various environmental and biological matrices. Analytical methodologies are predominantly applied to agricultural commodities, especially genetically modified crops where N-Acetyl Glufosinate can be a significant metabolite of the parent herbicide, glufosinate. epa.gov The primary analytical technique employed is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for this polar compound. oup.comnih.govresearchgate.net

Analysis in Plant and Food Matrices

Researchers have developed and validated several methods for analyzing N-Acetyl Glufosinate in complex plant and food samples. These methods are crucial for regulatory compliance and food safety assessment. lcms.czwaters.com

A sensitive and accurate LC-MS/MS-based method was developed for the analysis of glufosinate and its metabolites, including N-Acetyl Glufosinate (NAG), in a variety of plant matrices. oup.com The procedure involved sample extraction, derivatization of certain analytes with 9-fluorenylmethyl chloroformate (FMOC-Cl), followed by solid-phase extraction (SPE) cleanup. oup.com However, N-acetyl metabolites of glufosinate cannot be derivatized using FMOC, highlighting the need for methods that can analyze these compounds directly. lcms.czwaters.com The limits of quantification (LOQs) achieved for N-Acetyl Glufosinate in this direct analysis demonstrate the method's applicability for residue monitoring in diverse agricultural products. oup.com

Table 1: Limits of Quantification (LOQ) for N-Acetyl Glufosinate in Various Plant Matrices using LC-MS/MS

| Matrix | Limit of Quantification (LOQ) (ng/g) |

| Grape, Corn (leaf and seed), Cotton (leaf, seed, and oil) | 50 |

| Tea, Soybean | 100 |

| Data sourced from Oulkar, D. P., et al. (2017). oup.com |

Another study focused on a simple and rapid analytical method for detecting N-Acetyl Glufosinate (referred to as Glu-A) in soybeans. nih.govresearchgate.net This method utilizes a solid-phase analytical derivatization (SPAD) technique with N-(tert-butyldimethylsilyl)-N-methyl trifluoroacetamide (MTBSTFA) prior to LC-MS/MS determination. nih.govresearchgate.net The sample preparation involves water extraction and cleanup using a mini-column with a strong anion exchange resin. nih.govresearchgate.net This approach provides reliable results for monitoring glufosinate and its metabolites in soybeans. researchgate.net

Table 2: Method Detection and Quantification Limits for N-Acetyl Glufosinate in Soybeans

| Parameter | Value (mg/kg) |

| Limit of Detection (LOD) | 0.01 |

| Limit of Quantification (LOQ) | 0.03 |

| Data sourced from Saito, I., et al. (2024). nih.gov |

Furthermore, comparisons between different advanced analytical techniques have been conducted. An evaluation of Ion Chromatography coupled with High-Resolution Mass Spectrometry (IC-HRMS) showed its effectiveness for analyzing polar pesticides, including N-Acetyl Glufosinate. researchgate.net

Table 3: Performance of IC-HRMS for N-Acetyl Glufosinate Detection in Crop Samples

| Analytical Technique | Analyte | Limit of Quantification (LOQ) (mg/kg) |

| IC-HRMS | N-Acetyl Glufosinate | 0.01 |

| Data sourced from Häffner, J., et al. (2024). researchgate.net |

Analysis in Biological Samples

While extensive research has focused on plant matrices, methods for detecting glufosinate and its primary metabolites in biological samples like urine and blood are also established, primarily for forensic toxicology and human biomonitoring. nih.govnih.govepa.govresearchgate.net These methods often involve LC-MS/MS to achieve the necessary sensitivity. nih.govresearchgate.net Although N-Acetyl Glufosinate is a known metabolite in certain organisms, the analytical methods reported for human samples often focus on the parent compound, glufosinate, and its other major metabolite, 3-methylphosphinicopropionic acid (MPPA). nih.govnih.gov The development and application of validated methods specifically targeting N-Acetyl Glufosinate in human biological samples remains an area of growing interest for comprehensive exposure assessment.

Advanced Research Perspectives and Future Directions

Identification of Uncharacterized Metabolites and Degradation Pathways

The environmental fate of N-Acetyl Glufosinate (B12851) is intrinsically linked to the degradation of its parent compound, glufosinate. In soil and water, the degradation of glufosinate is predominantly driven by microbial activity. The primary degradation pathway involves the metabolism of glufosinate to 3-methylphosphinicopropionic acid (MPP) and, to a lesser extent, 2-methylphosphinico acetic acid. N-acetyl-glufosinate (NAG) is also formed through this microbial action.

Research indicates that in many soil environments, MPP is the more dominant metabolite compared to NAG. nih.govresearchgate.netacs.org For instance, studies on glufosinate degradation in weeds and soils found that MPP accounted for up to 14% of the parent compound, while NAG was found in relatively low amounts. researchgate.net In transgenic sugarbeets engineered with the bar gene, N-acetyl L-glufosinate was the main metabolite, with only trace amounts of MPP and 4-(hydroxymethylphosphinyl)butanoic acid (MPB) detected. nih.gov In contrast, non-transgenic sugarbeet, carrot, and other plant cell cultures primarily transformed glufosinate into MPP. nih.gov

While N-acetyl L-glufosinate itself has been shown to be stable in plant cell culture studies, its subsequent fate in the broader environment, particularly potential uncharacterized degradation products beyond the initial deacetylation back to glufosinate, requires further investigation. nih.govfao.org The aerobic soil degradation of N-acetyl-L-glufosinate leads to the formation of L-glufosinate, MPP, and MPA. fao.org

| Compound | Typical Environment | Relative Abundance/Role | Reference |

|---|---|---|---|

| N-Acetyl Glufosinate (NAG) | Transgenic Crops, Soil | Primary metabolite in resistant plants; less abundant than MPP in many soils. | researchgate.netnih.gov |

| 3-methylphosphinicopropionic acid (MPP) | Soil, Water, Plants | Primary degradation product in non-transgenic plants and many soil environments. | researchgate.netnih.gov |

| 2-methylphosphinico acetic acid (MPA) | Soil | Secondary degradation product, formed from further degradation of MPP. | thepharmajournal.com |

| 4-(hydroxymethylphosphinyl)butanoic acid (MPB) | Plant Cell Cultures | Identified as a trace metabolite in various plant species. | nih.gov |

Comprehensive Enantioselectivity Studies and Chiral Fate Analysis

Glufosinate is a chiral herbicide, with only the L-enantiomer possessing significant herbicidal activity. nih.gov Consequently, the environmental degradation and metabolic fate of glufosinate and N-Acetyl Glufosinate are highly dependent on stereochemistry.

Studies have consistently shown that the degradation of glufosinate in non-sterile natural soils is enantioselective, with the L-glufosinate isomer being degraded preferentially over the D-glufosinate isomer. nih.govacs.org This enantioselectivity is linked to microbial activity, as degradation in sterile soil is not enantioselective. nih.govacs.orgresearchgate.net The degradation half-lives of glufosinate enantiomers in soil can range from 3.4 to 33.0 days. nih.govacs.org In contrast, glufosinate is significantly more stable in water, with one study noting that less than 22% of the applied substance degraded over 100 days. nih.govacs.org

The formation of metabolites, including N-Acetyl Glufosinate, is also enantiomer-dependent. nih.govacs.org Research has demonstrated that the acetylation process mediated by the phosphinothricin (B1261767) acetyltransferase (PAT) enzyme specifically targets L-glufosinate, converting it into the non-phytotoxic N-acetyl-L-glufosinate. researchgate.net In mammalian systems, N-acetyl glufosinate can be deacetylated back to glufosinate, raising the potential for the reformation of the active herbicide within organisms.

| Enantiomer | Degradation Preference (Soil) | Herbicidal Activity | Metabolism | Reference |

|---|---|---|---|---|

| L-Glufosinate | Preferentially degraded | Active | Acetylated to N-acetyl-L-glufosinate in resistant plants. | nih.govacs.orgnih.gov |

| D-Glufosinate | Degraded slower | Inactive | Not affected by PAT enzyme in resistant plants. | nih.govepa.gov |

Functional Genomics and Proteomics Approaches to Acetyltransferase Activity and Regulation

The resistance to glufosinate in genetically modified crops is conferred by the expression of genes encoding phosphinothricin acetyltransferase (PAT), such as the pat gene from Streptomyces viridochromogenes or the bar gene from Streptomyces hygroscopicus. nih.govnih.govnih.gov These genes encode for the PAT enzyme, which detoxifies glufosinate by transferring an acetyl group from acetyl-CoA to the glufosinate molecule, forming N-acetyl-L-glufosinate. nih.gov

Functional genomics studies have established a direct correlation between the expression level of the pat or bar gene and the level of glufosinate resistance. nih.govnih.gov For instance, research on different maize hybrids demonstrated that the ranking of pat gene expression was directly proportional to the glufosinate resistance level observed in each hybrid. nih.gov Hybrids with higher gene expression produced greater amounts of N-acetyl-L-glufosinate, showed more effective glufosinate degradation, and accumulated less toxic ammonia (B1221849). nih.gov Similarly, studies in cotton cultivars showed that LibertyLink® cotton, engineered for high expression of the bar gene, exhibited high levels of PAT activity and strong resistance to glufosinate. nih.gov In contrast, WideStrike® cotton, which contains the pat gene as a selectable marker with lower expression levels, showed detectable but significantly lower PAT activity and a lesser degree of resistance. nih.gov

These findings highlight that the level of acetyltransferase activity, governed by gene expression, is the key determinant of glufosinate detoxification and the subsequent production of N-Acetyl Glufosinate in transgenic plants. Proteomic and transcriptomic approaches are crucial for quantifying these expression levels and understanding the regulatory mechanisms that control the transcription and translation of these resistance-conferring genes. researchgate.net

Potential Synthetic Applications in Biochemical Research

N-Acetyl Glufosinate Sodium serves as a valuable tool in biochemical research, primarily as a reference standard and an intermediate in chemical synthesis. Its availability as a fully characterized chemical compound is essential for analytical method development and validation. axios-research.com Researchers use N-Acetyl Glufosinate for quality control applications during the synthesis and formulation stages of glufosinate-related product development. axios-research.com

As a specific metabolite, it is a critical analytical standard for residue analysis in food and environmental samples, allowing for the accurate quantification of glufosinate metabolism in transgenic crops. epa.gov Furthermore, N-Acetyl Glufosinate Sodium has been identified as a useful intermediate for the synthesis of other biochemicals, such as N-acetyl-β-d-glucosaminidase, showcasing its utility as a versatile building block in organic chemistry. biosynth.com Its structural properties also make it a useful scaffold for synthesizing various compounds related to amino acid biosynthesis. biosynth.com The synthesis of the herbicide glyphosate (B1671968) has also been explored using N-acetylated precursors, indicating the broader relevance of such acetylated phosphonates in synthetic chemistry. google.com

Ecological Implications of N-Acetyl Glufosinate in Agroecosystems

The introduction of glufosinate-resistant crops has altered the environmental profile of glufosinate use by introducing N-Acetyl Glufosinate as a key metabolite into agroecosystems. While the parent compound, glufosinate-ammonium, is rapidly degraded by microorganisms in soil, minimizing its potential for leaching, the persistence and mobility of its metabolites are of ecological interest. basf.com The half-life of glufosinate in soil is relatively short, often ranging from a few days to a few weeks. researchgate.netthepharmajournal.com

Q & A

Q. What validated analytical methods are recommended for quantifying N-acetyl glufosinate sodium in biological matrices, and how do they address matrix interference?

A highly sensitive micro liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is widely used, optimized to detect polar herbicides like N-acetyl glufosinate at trace levels. Key parameters include:

- Column selection : Hydrophilic interaction liquid chromatography (HILIC) columns improve retention of polar analytes.

- Derivatization : Pre-column derivatization with p-nitrobenzoyl chloride enhances ionization efficiency in MS detection .

- Matrix cleanup : Solid-phase extraction (SPE) with mixed-mode sorbents reduces interference from salts and organic acids in biological samples .

Validation metrics (e.g., recovery rates >85%, LOQ <1 ng/g) ensure reproducibility across plant tissues, soil, and mammalian systems .

Q. How can researchers confirm the structural identity of N-acetyl glufosinate sodium in novel transgenic plant models?

Combine nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) :

- 1H NMR : Peaks at 2.8 ppm (N-acetyl group) and 3.2–3.5 ppm (phosphoryl butanoic acid backbone) confirm core structure .

- HRMS : Exact mass matching (m/z 223.16 for [M+H]+) with isotopic patterns rules out co-eluting contaminants .

Cross-validate with enzymatic assays for PAT activity, as functional confirmation of acetylation .

Q. What experimental variables should be controlled when assessing N-acetyl glufosinate’s herbicidal inactivation efficacy in transgenic crops?

Critical variables include:

- Weed height at application : Efficacy drops by 15–20% for weeds >15 cm due to reduced foliar absorption .

- Adjuvant use : Ammonium sulfate (AMS) enhances bioavailability by counteracting hard water ions .

- Expression levels of PAT transgene : Quantify via qPCR/Western blot to correlate enzyme activity with metabolite accumulation .

Standardize environmental conditions (humidity >60%, temperature 20–25°C) to minimize variability in field trials .

Advanced Research Questions

Q. How can isotopic labeling (e.g., 15N or 13C) resolve discrepancies in N-acetyl glufosinate’s metabolic fate across species?

- Tracer studies : Administer 15N-labeled glufosinate to transgenic Arabidopsis or lactating goats, then track 15N incorporation into N-acetyl glufosinate via LC-HRMS. This distinguishes de novo synthesis from exogenous uptake .

- Compartmental modeling : Use 13C NMR to map carbon flux in soil microbiota, identifying rate-limiting steps in degradation pathways (e.g., C-P lyase activity) .

Such methods reconcile contradictions in persistence rates between aquatic (t1/2 = 7 days) and terrestrial (t1/2 = 28 days) systems .

Q. What statistical approaches are optimal for resolving contradictory data on N-acetyl glufosinate’s off-target effects in co-administration studies?

- Multivariate regression : Adjust for confounders like concurrent N-acetyl cysteine use, which may mask oxidative stress responses in renal studies .

- Power analysis : Prior sample size calculations (e.g., α=0.05, β=0.2) prevent Type II errors in small cohorts, as seen in contrast-induced nephropathy trials .

- Meta-analysis : Pool data from ≥5 independent studies using random-effects models to quantify heterogeneity (I² statistic) in cytotoxicity endpoints .

Q. How do molecular dynamics (MD) simulations elucidate N-acetyl glufosinate’s interactions with non-target enzymes?

- Docking studies : Simulate binding to acetyl-CoA-dependent enzymes (e.g., histone acetyltransferases) using Schrödinger Suite. Key metrics include binding free energy (ΔG < −6 kcal/mol) and hydrogen bond occupancy .

- Solvent accessibility : Predict metabolite accumulation in hydrophobic active sites, which may explain inhibitory effects on non-PAT enzymes in soil microbes .

Validate in vitro with enzymatic inhibition assays (IC50 determinations) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.